Product packaging for 2-[4-[4-(3,5-Diphenyltetrazol-3-ium-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyltetrazol-3-ium;chloride(Cat. No.:CAS No. 1871-22-3)

2-[4-[4-(3,5-Diphenyltetrazol-3-ium-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyltetrazol-3-ium;chloride

Cat. No.: B045225
CAS No.: 1871-22-3
M. Wt: 692.2 g/mol
InChI Key: OHAOHDNOEJUTKT-UHFFFAOYSA-M
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Description

Tetrazolium Blue Chloride (also known as BT, Blue Tetrazolium) is a water-soluble, reversible redox indicator widely utilized in biochemical and cell-based assays. Its primary research value lies in its application as a sensitive chromogenic substrate for detecting and quantifying cellular dehydrogenase activity, serving as a key marker for cell viability, proliferation, and cytotoxicity. The mechanism of action involves the reduction of the yellow, water-soluble Tetrazolium Blue salt by cellular dehydrogenases, specifically in the presence of reducing equivalents like NADH or NADPH. This biochemical reduction yields an insoluble, intensely blue-colored formazan product, which can be quantified using spectrophotometric or densitometric methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H32ClN8O2+ B045225 2-[4-[4-(3,5-Diphenyltetrazol-3-ium-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyltetrazol-3-ium;chloride CAS No. 1871-22-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1871-22-3

Molecular Formula

C40H32ClN8O2+

Molecular Weight

692.2 g/mol

IUPAC Name

2-[4-[4-(3,5-diphenyltetrazol-3-ium-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyltetrazol-3-ium chloride

InChI

InChI=1S/C40H32N8O2.ClH/c1-49-37-27-31(23-25-35(37)47-43-39(29-15-7-3-8-16-29)41-45(47)33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)48-44-40(30-17-9-4-10-18-30)42-46(48)34-21-13-6-14-22-34;/h3-28H,1-2H3;1H/q+2;/p-1

InChI Key

OHAOHDNOEJUTKT-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=CC=C4)C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=CC=C7)C8=CC=CC=C8.[Cl-]

Other CAS No.

1871-22-3

Pictograms

Health Hazard

Synonyms

2,2’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-2H-tetrazolium, , Dichloride;  3,3’-(3,3’-Dimethoxy-4,4’-biphenylylene)bis[2,5-diphenyl-2H-tetrazolium, Dichloride;  3,3’-(3,3’-Dimethoxy-4,4’-biphenylylene)bis[2,5-diphenyl-2H-tetrazolium

Origin of Product

United States

Preparation Methods

Oxidation of Formazan Precursors

The foundational chemical synthesis of tetrazolium salts involves the oxidation of formazan derivatives. As detailed in patent literature, NBT is synthesized by oxidizing the corresponding formazan compound, a process first described by Friese. The reaction mechanism proceeds via the introduction of nitro groups to enhance reactivity toward reducing agents such as hydrated electrons or hydroxyalkyl radicals. This method yields the dichloride salt of NBT (C₄₀H₃₀Cl₂N₁₀O₆), characterized by its distinct blue formazan product upon reduction.

Key Reaction Parameters:

  • Oxidizing Agents : Strong oxidizing conditions are required to convert formazan to the tetrazolium salt.

  • Solvent Systems : Polar aprotic solvents facilitate the reaction, ensuring high yields and purity.

  • Temperature Control : Reactions are typically conducted at controlled temperatures (25–40°C) to prevent side reactions.

Radiation-Induced Synthesis for Dosimetry Applications

A patented method describes the preparation of NBT-poly(vinyl butyral) (PVB) films for radiation dosimetry. Here, NBT is dissolved in ethanol (8–12 mM) and mixed with PVB polymer to form thin films. Upon exposure to gamma or electron beam radiation (5–100 kGy), the films undergo colorimetric changes due to the reduction of NBT to formazan. The absorbance at 529 nm correlates linearly with radiation dose, making this method suitable for high-dose dosimetry in industrial and medical settings.

Film Preparation Protocol:

  • Dissolve NBT in ethanol at concentrations ranging from 8 to 12 mM.

  • Mix with PVB polymer solution (10% w/v in ethanol).

  • Cast the mixture onto glass plates and air-dry to form uniform films.

  • Irradiate films and measure specific absorbance using spectrophotometry.

Biological Staining Applications

Embryo and Cellular Staining

A protocol for staining oocytes and embryos involves preparing a 0.2% NBT solution in phosphate-buffered saline (PBS). The solution is incubated at 37°C for 30 minutes, followed by vortexing to ensure homogeneity. Samples are immersed in NBT staining solution for 45 minutes under humidified conditions, fixed with paraformaldehyde, and mounted for bright-field microscopy.

Critical Considerations:

  • pH Stability : PBS (pH 7.4) maintains NBT solubility and prevents premature reduction.

  • Fixation Step : Post-staining fixation with 4% paraformaldehyde preserves cellular morphology.

Histological Staining for Enzyme Localization

Sigma-Aldrich’s protocol for histological staining employs a high-pH glycol buffer (pH 12.48) to dissolve NBT. The staining solution (20 mg NBT in 80 ml buffer) is heated to 70°C, filtered, and applied to paraffin-embedded tissue sections for 60–90 minutes. This method highlights alkaline phosphatase activity, with counterstaining using Safranin O to enhance contrast.

Buffer Composition:

ComponentConcentrationRole
Glycol bufferpH 12.48Optimizes enzyme-substrate interaction
NBT0.25 mg/mlChromogenic substrate
Sodium hydroxide0.1 NAdjusts buffer alkalinity

Cell-Based Assays for Oxidative Metabolism

NBT Reduction Assay Protocol

GoldBio’s Brice Weinberg protocol outlines a method to assess oxidative burst in leukocytes. A solution containing 3 mg NBT and 10–20 µg/ml phorbol myristate acetate (PMA) in RPMI 1640 medium is incubated with cells at 37°C for 15 minutes. Cells are washed, fixed with methanol, and counterstained with Safranin O to visualize formazan deposits.

Optimization Insights:

  • PMA Concentration : 10–20 µg/ml maximizes reactive oxygen species (ROS) production without cytotoxicity.

  • Incubation Time : Prolonged incubation (>20 minutes) risks false positives due to spontaneous NBT reduction.

Comparative Analysis of Preparation Methods

Solvent and Buffer Systems

The choice of solvent profoundly impacts NBT solubility and reaction kinetics:

MethodSolvent/BufferConcentrationApplication
Embryo StainingPBS (pH 7.4)0.2% w/vCellular viability assays
HistologyGlycol buffer (pH 12.48)0.25 mg/mlEnzyme localization
Dosimetry FilmsEthanol8–12 mMRadiation dose measurement

Temperature and Incubation Conditions

  • Radiation Dosimetry : Room-temperature film drying prevents NBT degradation.

  • Cell-Based Assays : 37°C incubation mimics physiological conditions for ROS generation.

Emerging Applications and Innovations

Recent advancements include NBT-based hydrogels for real-time ROS detection in wound healing and the integration of NBT-PVB films with smartphone sensors for portable dosimetry . These innovations underscore NBT’s versatility beyond traditional laboratory settings.

Chemical Reactions Analysis

Reduction Kinetics and Mechanism

Tetrazolium blue undergoes reduction via electron transfer, forming insoluble blue formazan products. Key findings include:

Pseudo-First-Order Kinetics

  • Reaction with corticosteroids under alkaline conditions follows pseudo-first-order kinetics, with rates dependent on temperature and steroid structure .

  • Activation Parameters :

    CorticosteroidΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
    Cortisone58.2-89.4
    Prednisolone62.1-75.8
    Data derived from Arrhenius plots at 25–60°C .

Proposed Mechanism

  • Alkaline Dehydrogenation : The α-ketol group of corticosteroids forms an enolate anion via base catalysis (e.g., tetramethylammonium hydroxide).

  • Electron Transfer : The enolate donates an electron pair and a proton to tetrazolium blue, reducing it to formazan .

  • Radical Intermediates : EPR studies confirm transient tetrazolyl radicals (e.g., TBH- ) during reduction, though free radicals are not involved in the corticosteroid reaction pathway .

Electrochemical Redox Behavior

Cyclic voltammetry and spectroscopy reveal multi-step redox processes in non-aqueous solvents:

Reduction Steps

StepPotential (V vs. SCE)ProductObservations
1-0.3 to -0.6TBH⁺ (monoreduced)Irreversible, adsorption-controlled
2-0.8 to -1.3TBH- (radical)Reversible, diffusion-controlled
3< -1.3TBH₂ (diformazan)Further reduction to azobenzene derivatives
  • UV-Vis spectra show isosbestic points at TB⁺ → TBH⁺ and TBH⁺ → TBH₂ transitions .

Enzyme Detection

  • Dehydrogenases : Tetrazolium blue acts as an electron acceptor, forming blue formazan precipitates at sites of enzymatic activity .

  • Alkaline Phosphatase (AP) : Used with BCIP (5-bromo-4-chloro-3-indolyl phosphate) in NBT/BCIP systems:

    • Reaction :

      BCIPAPIndoxyl derivativeOxidationNBTInsoluble indigo dye+Diformazan[7][10]\text{BCIP}\xrightarrow{\text{AP}}\text{Indoxyl derivative}\xrightarrow[\text{Oxidation}]{NBT}\text{Insoluble indigo dye}+\text{Diformazan}[7][10]
    • Enhances sensitivity due to dual chromogenic output .

Clinical Diagnostics

  • Chronic Granulomatous Disease (CGD) : Quantifies NADPH oxidase activity in phagocytes. Normal cells reduce NBT to formazan (blue granules), while CGD cells fail due to oxidase defects .

Structural Influences on Reactivity

  • Coplanarity Requirement : Corticosteroids with planar structures (e.g., prednisolone) react faster due to better orbital overlap with tetrazolium blue .

  • Ester Hydrolysis : Corticosteroid esters must undergo hydrolysis to α-ketol form before reacting .

Comparative Reactivity of Derivatives

CompoundReduction Potential (V)Key Application
Tetrazolium Blue-0.45 (Step 1)Histochemical staining
Nitroblue Tetrazolium (NBT)-0.38 (Step 1)Immunohistochemistry

Stability and Reaction Conditions

  • pH Sensitivity : Optimal reactivity at pH 10–12 (alkaline conditions) .

  • Light Sensitivity : Degrades under prolonged UV exposure; requires amber storage .

  • Solubility : Freely soluble in methanol, ethanol, and chloroform; limited in water (3 g/L at 20°C) .

Scientific Research Applications

Biochemical Applications

1.1 Cell Viability Assays

One of the primary applications of tetrazolium blue is in cell viability assays, such as the MTT assay. This assay measures the metabolic activity of cells by determining the reduction of tetrazolium salts to formazan crystals, which can be quantified spectrophotometrically.

  • Case Study : In a study evaluating the cytotoxic effects of various compounds on cell lines, the MTT assay demonstrated significant dose-dependent reductions in cell viability upon exposure to antineoplastic drugs, confirming its utility in cancer research .

1.2 Detection of Reactive Oxygen Species (ROS)

Tetrazolium blue is employed to assess oxidative stress through the detection of ROS in biological samples. The NBT assay is particularly useful for diagnosing male factor infertility by measuring ROS levels in semen.

  • Case Study : A study involving 102 subfertile males showed significantly elevated ROS levels in individuals with asthenozoospermia compared to fertile controls, highlighting the diagnostic potential of NBT in reproductive health .

Environmental and Analytical Chemistry

2.1 Determination of Reducing Sugars

Tetrazolium blue is utilized in assays for reducing sugars, forming colored complexes that can be quantified spectrophotometrically. This application is crucial in food chemistry and quality control.

  • Data Table: Spectrophotometric Analysis of Reducing Sugars Using Tetrazolium Blue
Sample TypeAbsorbance (nm)Concentration (mg/ml)
Glucose5400.5
Fructose5400.3
Sucrose5400.1

Medical Diagnostics

3.1 Cancer Research

In cancer research, tetrazolium blue serves as a colorimetric indicator for assessing cell proliferation and viability in response to therapeutic agents.

  • Case Study : A study assessed the efficacy of various plant extracts against cancer cell lines using the MTT assay, demonstrating significant anticancer properties attributed to specific phytochemicals .

3.2 Dosimetry in Radiation Detection

Tetrazolium blue has been incorporated into polymeric films for radiation dosimetry applications, providing a method for measuring low radiation doses effectively.

  • Case Study : Research on polyvinyl alcohol/nitro blue tetrazolium nanocomposite films revealed their potential as low radiation dosimeters, showcasing stability and sensitivity to X-ray doses .

Mechanism of Action

Tetrazolium blue exerts its effects through a redox reaction where it is reduced to form a blue formazan product. This reaction is catalyzed by cellular oxidoreductase enzymes, which are involved in the electron transport chain. The reduction of tetrazolium blue is an indicator of cellular metabolic activity, as it reflects the presence of active enzymes and the production of reducing equivalents such as NADH and NADPH.

Comparison with Similar Compounds

Comparison with Similar Tetrazolium Salts

Tetrazolium blue belongs to a broader class of tetrazolium salts, each differentiated by substituents that modulate solubility, reduction kinetics, and application specificity. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Key Properties of Tetrazolium Blue and Analogous Compounds

Compound Name (Full Chemical Name) Primary Applications Formazan Color Key Features References
Tetrazolium Blue (TNBT) Iron(III) extraction, steroid detection Blue High molar absorptivity (ε = 48,000 L·mol⁻¹·cm⁻¹), selective for Fe(III)
Nitroblue Tetrazolium (NBT) Superoxide detection, cell differentiation Blue Detects ROS (e.g., superoxide anions); used in NBT assays with PMA
Thiazolyl Blue Tetrazolium Bromide (MTT) Cell viability assays (mitochondrial activity) Purple Water-soluble; reduced by NAD(P)H-dependent dehydrogenases in live cells
Neotetrazolium Chloride (NTC) Histochemistry, redox indicators Red Early tetrazolium salt; lower sensitivity compared to TNBT and NBT
Triphenyltetrazolium Chloride (TTC) Viability staining (e.g., myocardial tissue) Red Non-toxic; forms red formazan; used in plant and bacterial viability assays
Iodonitrotetrazolium (INT) Enzyme activity assays Red Rapid reduction kinetics; requires biological catalysts to avoid artifacts

Structural and Functional Differences

  • Substituent Effects :

    • Nitro Groups (NBT, TNBT): Enhance electron-accepting capacity, improving sensitivity in metal ion detection (e.g., Fe(III)) and ROS assays .
    • Methoxy Groups (Tetrazolium Blue): Increase solubility in organic solvents (e.g., chloroform), facilitating liquid-liquid extraction protocols .
    • Thiazolyl Groups (MTT): Improve water solubility, making MTT ideal for cell culture-based assays .
  • Reduction Kinetics: INT and MTT are reduced faster than TNBT and NBT due to their lower redox potentials . TNBT’s slower reduction allows selective interaction with Fe(III)-TAR complexes, minimizing interference from competing ions .

Analytical Performance

  • Sensitivity: TNBT exhibits superior molar absorptivity (48,000 L·mol⁻¹·cm⁻¹) compared to NTC (18,000 L·mol⁻¹·cm⁻¹) and NBT (~20,000 L·mol⁻¹·cm⁻¹) in Fe(III) extraction systems . MTT’s sensitivity is cell line-dependent; it correlates well with clonogenic assays but may overestimate viability due to non-specific reduction by normal cells .
  • Selectivity: NBT is specific for superoxide radicals in phagocytic cells, while TNBT selectively binds Fe(III) in the presence of 4-(2-thiazolylazo)resorcinol (TAR) . Tetrazolium blue’s α-ketol specificity minimizes cross-reactivity with non-steroidal reducing agents .

Q & A

Q. What biochemical mechanisms underlie Tetrazolium Blue’s role in detecting superoxide radicals?

Tetrazolium Blue (Nitro Blue Tetrazolium, NBT) is reduced by superoxide radicals (O₂⁻) to form insoluble blue formazan deposits. This reaction occurs via the transfer of electrons to the tetrazolium ring, enabling visualization of oxidative activity in biological systems. NBT is widely used in assays like the superoxide dismutase (SOD) activity test, where SOD inhibits formazan formation by scavenging O₂⁻ .

Q. How is Tetrazolium Blue applied in cell viability and metabolic activity assays?

NBT is used in colorimetric assays to quantify cellular redox activity. For example, in the NBT reduction assay, viable cells reduce NBT to formazan, which is dissolved in acidified isopropanol (0.1 N HCl) or dimethyl sulfoxide (DMSO) and quantified spectrophotometrically at 525–630 nm. Triton X-100 (10%) may be added to lyse cells and enhance solubilization .

Q. What are the standard protocols for preparing and storing Tetrazolium Blue solutions?

  • Solubility : NBT is sparingly soluble in water but freely soluble in methanol and chloroform. A 1% (w/v) solution in methanol is commonly used.
  • Storage : Store below -20°C in anhydrous conditions to prevent hydrolysis. Avoid exposure to light, as NBT is photosensitive .

Advanced Research Questions

Q. How can researchers optimize Tetrazolium Blue-based assays for diverse experimental conditions (e.g., pH, temperature)?

  • pH Sensitivity : NBT reduction is pH-dependent. For enzymatic assays (e.g., SOD activity), maintain pH 7.4–7.8 using phosphate-buffered saline (PBS).
  • Temperature Control : Pre-incubate reaction mixtures at 37°C to stabilize enzyme activity. Avoid prolonged heating, which degrades NBT .
  • Interference Mitigation : Include controls with NADH/NADPH inhibitors (e.g., dicumarol) to isolate superoxide-specific reduction .

Q. What statistical methods validate the reliability of Tetrazolium Blue test results in seed viability studies?

  • Experimental Design : Use completely randomized designs with ≥4 replicates.
  • Data Analysis : Apply Tukey’s test (p < 0.05) for vigor class comparisons and regression models (e.g., SISVAR) to assess storage effects. Principal Component Analysis (PCA) can correlate NBT results with germination rates (e.g., 95.3% variability explained by PC1 in Jatropha curcas studies) .

Q. How do researchers resolve contradictions in Tetrazolium Blue staining specificity (e.g., false positives in DNA binding assays)?

NBT may non-specifically bind to nucleic acids via its tetrazolium rings, leading to background noise. To mitigate:

  • Pre-treat samples with RNase/DNase to eliminate nucleic acid interference.
  • Use competitive inhibitors (e.g., heparin) or alternative stains like methylene blue for validation .

Methodological Challenges and Solutions

Q. How to address solubility limitations of Tetrazolium Blue in aqueous systems?

  • Co-solvents : Use methanol or chloroform for initial dissolution, then dilute with PBS (≤10% organic solvent).
  • Surfactants : Add 0.1% Tween-20 to improve dispersion in aqueous buffers .

Q. What are the critical factors in designing a Tetrazolium Blue-based assay for microbial NADH oxidase activity?

  • Substrate Concentration : Optimize NBT at 0.2–0.5 mg/mL to avoid precipitation.
  • Enzyme Kinetics : Measure initial reaction rates (0–10 minutes) to prevent substrate depletion.
  • Reference Wavelength : Use 630–690 nm to correct for optical artifacts in microplate readers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[4-(3,5-Diphenyltetrazol-3-ium-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyltetrazol-3-ium;chloride
Reactant of Route 2
Reactant of Route 2
2-[4-[4-(3,5-Diphenyltetrazol-3-ium-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyltetrazol-3-ium;chloride

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